Cas no 23950-04-1 (o-Nicotine)

o-Nicotine structure
o-Nicotine structure
Product Name:o-Nicotine
CAS No:23950-04-1
MF:C10H14N2
MW:162.231562137604
CID:255662
PubChem ID:212128
Update Time:2025-11-12

o-Nicotine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,2-(1-methyl-2-pyrrolidinyl)-
    • o-Nicotine
    • 2-Nicotine
    • Nicotine
    • α-Nicotine
    • α-Pyridyl-α-methylpyrrolidine
    • SCHEMBL3182932
    • AKOS006277356
    • 23950-04-1
    • 2-(1-Methyl-2-pyrrolidinyl)pyridine #
    • alpha-Nicotine
    • 2-pyridinyl methylpyrrolidine
    • 2-(1-methylpyrrolidin-2-yl)pyridine
    • CHEBI:193564
    • .alpha.-Nicotine
    • pyridyl-methylpyrrolidine
    • alpha-Pyridyl-alpha-methylpyrrolidine
    • 2-(1-methyl-2-pyrrolidinyl)-pyridine
    • DTXSID00946772
    • Pyridine, 2-(1-methyl-2-pyrrolidinyl)-
    • 2-pyridinyl methylpyrollidine
    • J-015289
    • NS00010760
    • .alpha.-Pyridyl-.alpha.-methylpyrrolidine
    • Inchi: 1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3
    • InChI Key: AQCRXZYYMOXFAN-UHFFFAOYSA-N
    • SMILES: N1(C)CCCC1C1C=CC=CN=1

Computed Properties

  • Exact Mass: 162.11582
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.3
  • Topological Polar Surface Area: 16.1Ų

Experimental Properties

  • Boiling Point: 102-104°C at 36mHg
  • PSA: 16.13

o-Nicotine Pricemore >>

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o-Nicotine Production Method

Production Method 1

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 2

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 4

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 6

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

o-Nicotine Raw materials

o-Nicotine Preparation Products

o-Nicotine Related Literature

Additional information on o-Nicotine

Chemical and Biological Profile of o-Nicotine (CAS No: 23950-04-1)

o-Nicotine, chemically known by the CAS number 23950-04-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the nicotine family, which has garnered considerable attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural and functional properties of o-Nicotine make it a subject of extensive research, particularly in understanding its interactions with biological targets and its role in drug development.

The molecular structure of o-Nicotine (CAS No: 23950-04-1) features a pyridine ring fused with a pyrrolidine ring, a configuration that contributes to its potent pharmacological effects. This structural motif is shared by several alkaloids found in tobacco plants, but o-Nicotine exhibits distinct characteristics that set it apart from its analogs. The presence of an oxygen atom at the ortho position relative to the pyridine nitrogen enhances its reactivity and binding affinity to various biological receptors.

Recent advancements in computational chemistry have enabled researchers to model the interactions of o-Nicotine with nicotinic acetylcholine receptors (nAChRs), which are crucial for neuromuscular transmission and central nervous system function. Studies have demonstrated that o-Nicotine exhibits high selectivity for certain subtypes of nAChRs, such as α4β2, which are implicated in nicotine dependence and cognitive processes. This selectivity has opened new avenues for developing targeted therapies for neurological disorders.

In the realm of medicinal chemistry, the synthesis and modification of o-Nicotine (CAS No: 23950-04-1) have led to the discovery of novel derivatives with enhanced pharmacological profiles. For instance, researchers have synthesized analogs that exhibit improved solubility and reduced toxicity, making them more suitable for clinical applications. These derivatives are being evaluated for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

The biological activity of o-Nicotine extends beyond its interaction with nAChRs. Emerging evidence suggests that it may also modulate other signaling pathways, including those involving neurotransmitters like dopamine and serotonin. This multifaceted action has prompted investigations into its potential as a therapeutic agent for mood disorders and pain management. Preclinical studies have shown promising results in animal models, indicating that o-Nicotine derivatives could offer new treatment strategies for these conditions.

Another area of interest is the role of o-Nicotine (CAS No: 23950-04-1) in plant defense mechanisms. While not directly relevant to pharmaceutical applications, understanding its biosynthesis and ecological functions provides insights into plant chemistry and potential agricultural uses. Researchers are exploring ways to harness these properties for developing natural pesticides or growth regulators that are environmentally friendly.

The synthesis of o-Nicotine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up for industrial applications. Techniques such as catalytic hydrogenation and asymmetric synthesis have been particularly useful in optimizing the synthesis pathway.

Quality control is paramount when dealing with compounds like o-Nicotine (CAS No: 23950-04-1). Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify the identity and purity of the compound. These methods ensure that the final product meets stringent standards for pharmaceutical use.

The regulatory landscape for compounds like o-Nicotine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with regulatory guidelines is essential for ensuring safety and efficacy in clinical applications. Researchers must navigate these regulations carefully to bring new derivatives of o-Nicotine from preclinical stages to market approval.

Future research directions for o-Nicotine (CAS No: 23950-04-1) include exploring its potential as an intermediate in synthesizing more complex bioactive molecules. The unique structural features of o-Nicotine make it a versatile scaffold for drug design, allowing chemists to create novel compounds with tailored pharmacological properties. Collaborative efforts between academia and industry are likely to drive innovation in this area.

In conclusion, o-Nicotine, identified by CAS No: 23950-04-1, is a compound of significant interest in pharmaceutical research due to its diverse biological activities and structural versatility. Ongoing studies continue to uncover new therapeutic possibilities, making it a valuable candidate for further exploration in drug development. As research progresses, the full potential of this compound is expected to be realized, offering benefits across multiple medical disciplines.

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